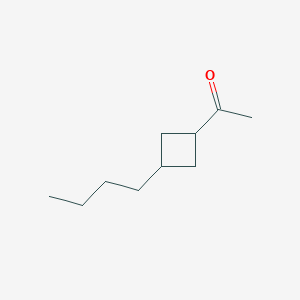
1-(3-Butylcyclobutyl)ethanone
Description
1-(3-Butylcyclobutyl)ethanone is a ketone derivative featuring a cyclobutane ring substituted with a butyl group at the 3-position and an acetyl group. Cyclobutyl-containing ketones are of interest due to their strained ring systems, which influence reactivity and physical properties. These compounds are often synthesized via coupling reactions or isomerization processes, as seen in cyclobutyl derivatives like 1-(3-Methylenecyclobutyl)ethanone (CAS: 25303-66-6) .
Structure
3D Structure
Propriétés
Numéro CAS |
154885-08-2 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-(3-butylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-3-4-5-9-6-10(7-9)8(2)11/h9-10H,3-7H2,1-2H3 |
Clé InChI |
AIFNLIZVRXEKQU-UHFFFAOYSA-N |
SMILES |
CCCCC1CC(C1)C(=O)C |
SMILES canonique |
CCCCC1CC(C1)C(=O)C |
Synonymes |
Ethanone, 1-(3-butylcyclobutyl)-, trans- (9CI) |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Key Observations :
- Ring Strain: Cyclobutyl derivatives (e.g., 1-(3-Methylenecyclobutyl)ethanone) exhibit higher reactivity due to ring strain, whereas aryl-substituted analogs (e.g., 1-(3-(tert-Butyl)phenyl)ethanone) are more stable .
- Polarity: Fluorinated derivatives (e.g., 1-(3,3-Difluorocyclobutyl)ethanone) have increased polarity compared to alkyl-substituted counterparts, affecting solubility and boiling points .
- Natural Occurrence: Hydroxyacetophenones with prenyl groups (e.g., 1-[2-Hydroxy-3-(3-methyl-2-butenyl)phenyl]ethanone) are often isolated from plants, unlike fully synthetic cyclobutyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


